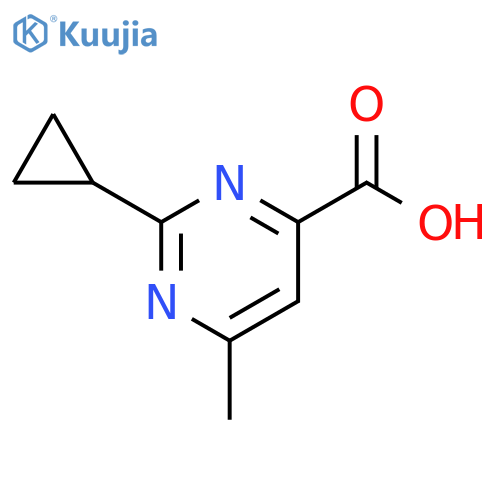

Cas no 1240599-70-5 (2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid)

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid

-

- インチ: 1S/C9H10N2O2/c1-5-4-7(9(12)13)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)

- InChIKey: GHPZNOBLMUUKFO-UHFFFAOYSA-N

- SMILES: C1(C2CC2)=NC(C)=CC(C(O)=O)=N1

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-6685-0.25g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 0.25g |

$762.0 | 2023-09-06 | |

| Chemenu | CM556261-1g |

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 1g |

$1554 | 2023-02-18 | |

| Life Chemicals | F1967-6685-2.5g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 2.5g |

$1740.0 | 2023-09-06 | |

| Life Chemicals | F1967-6685-1g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 1g |

$846.0 | 2023-09-06 | |

| TRC | C200006-500mg |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 500mg |

$ 660.00 | 2022-04-01 | ||

| Life Chemicals | F1967-6685-5g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 5g |

$2245.0 | 2023-09-06 | |

| A2B Chem LLC | AJ93448-1g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 1g |

$1727.00 | 2024-04-20 | |

| A2B Chem LLC | AJ93448-10g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 10g |

$5533.00 | 2024-04-20 | |

| A2B Chem LLC | AJ93448-5g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 5g |

$4418.00 | 2024-04-20 | |

| A2B Chem LLC | AJ93448-2.5g |

2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid |

1240599-70-5 | 95%+ | 2.5g |

$3447.00 | 2024-04-20 |

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid 関連文献

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721

-

8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acidに関する追加情報

2-Cyclopropyl-6-methylpyrimidine-4-carboxylic Acid: A Comprehensive Overview

The compound 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid, with the CAS number 1240599-70-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure features a pyrimidine ring substituted with a cyclopropyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4. These substituents contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents. The cyclopropyl group in this compound is known to enhance the molecule's stability and bioavailability, making it a promising candidate for therapeutic applications. Researchers have also explored the potential of this compound as a building block for more complex molecules, leveraging its structural flexibility to design novel bioactive agents.

In terms of synthesis, 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid can be prepared through various routes, including microwave-assisted synthesis and catalytic hydrogenation. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced efficiently for both research and industrial purposes. The carboxylic acid group in the molecule makes it amenable to further functionalization, such as esterification or amidation, which can tailor its properties for specific applications.

The chemical properties of this compound are influenced by its substituents. The methyl group at position 6 contributes to lipophilicity, while the cyclopropyl group introduces strain that can enhance reactivity in certain reactions. The carboxylic acid group imparts acidity and enables hydrogen bonding, which is crucial for interactions in biological systems. These properties make the compound suitable for use in pharmaceuticals, agrochemicals, and advanced materials.

Recent advancements in computational chemistry have allowed researchers to model the behavior of 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid in various environments. Molecular docking studies have revealed potential binding affinities with key proteins involved in cancer progression, suggesting its role as a lead compound in antitumor drug development. Additionally, its ability to form stable complexes with metal ions has opened avenues for its application in catalysis and sensor technologies.

In conclusion, 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid is a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with recent research findings, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the advancement of science and technology.

1240599-70-5 (2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid) Related Products

- 2680647-97-4(2-(2,3-dihydro-1H-inden-2-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid)

- 1057273-64-9(Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate)

- 313405-01-5(4-bis(2-cyanoethyl)sulfamoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)

- 1804196-25-5(2-Bromo-1-(3-fluoro-5-(methylthio)phenyl)propan-1-one)

- 1602175-41-6(4-Methoxy-N,N-dimethylpiperidine-1-carboxamide)

- 10148-81-9(H-γ-GLU-GLN-OH)

- 1781705-74-5(2-{[1-(Trifluoroacetyl)pyrrolidin-3-yl]amino}acetic acid)

- 2229252-02-0(2-1-(1-methylpiperidin-2-yl)cyclopropylethan-1-amine)

- 1075715-48-8((S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide)

- 75502-10-2(Glycolic-2,2-d2 Acid)